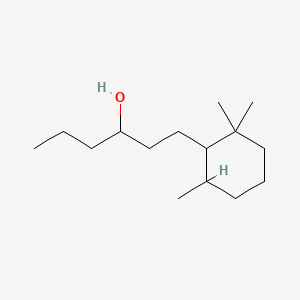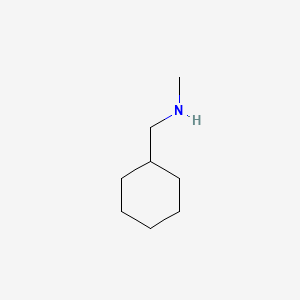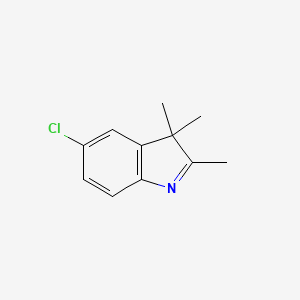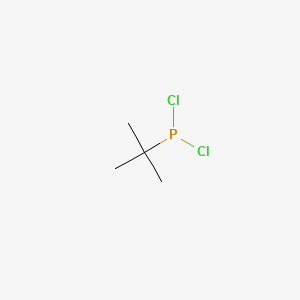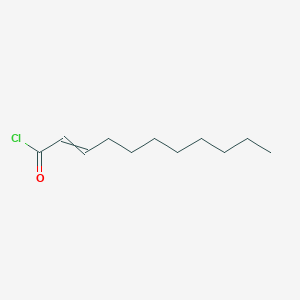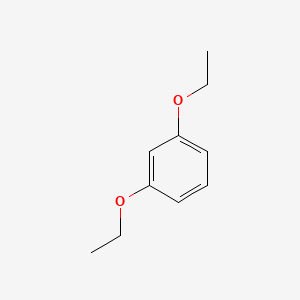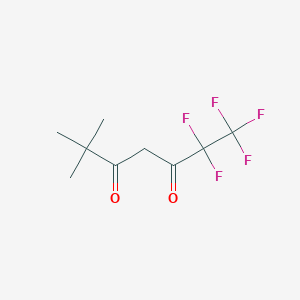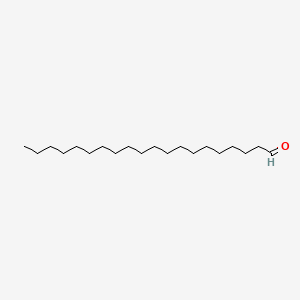
7-甲氧基喹喔啉-2(1H)-酮
描述
7-Methoxyquinoxalin-2(1H)-one is a quinoxaline derivative . Quinoxaline derivatives are a significant class of heterocyclic compounds containing two nitrogen atoms and are known for their wide range of pharmacological activities .
Synthesis Analysis
Quinoxaline derivatives, such as 7-Methoxyquinoxalin-2(1H)-one, can be synthesized from the condensation of 3-hydroxy-2-oxo quinoxaline with 2,3-unsaturated carbonyl compounds under different conditions to yield ester and amide derivatives . The structure of the synthesized compounds can be elucidated based on IR, 1H NMR, 13C NMR, mass, and elemental analyses .Molecular Structure Analysis
The molecular structure of 7-Methoxyquinoxalin-2(1H)-one can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
In the context of biological evaluation, 7-Methoxyquinoxalin-2(1H)-one derivatives have shown inhibitory activity against α-amylase and α-glucosidase .科学研究应用
抗肿瘤活性
7-甲氧基喹喔啉-2(1H)-酮: 衍生物已被合成并评估其作为抗肿瘤剂的潜力。 这些化合物在抑制癌细胞生长方面显示出有希望的结果,特别是针对乳腺癌 (MCF-7) 和宫颈癌 (Hela) 细胞系 。诱导细胞周期停滞和凋亡的能力使得这些衍生物在开发新的癌症治疗方法中具有价值。
抗高血糖特性
研究人员开发了以7-甲氧基喹喔啉-2(1H)-酮为核心结构的新型喹喔啉-异恶唑杂化物,表现出显着的抗高血糖活性 。这些化合物已被测试其对α-淀粉酶和α-葡萄糖苷酶的抑制效果,这些酶参与碳水化合物的消化,显示出作为治疗糖尿病等疾病的潜力。
药理学应用
在药理学中,7-甲氧基喹喔啉-2(1H)-酮已被用于合成格拉普瑞韦 (MK-5172),这是一种用于治疗丙型肝炎的药物 。该化合物作为构建块用于创建具有治疗特性的各种衍生物,突出了其在药物开发中的重要性。
材料科学
7-甲氧基喹喔啉-2(1H)-酮的化学性质使其适合用于材料科学。 它的衍生物可用于创建具有特定性质的新材料,例如在某些环境条件下增强稳定性或改善性能 。
环境科学
虽然环境科学中的直接应用尚未明确记录,但7-甲氧基喹喔啉-2(1H)-酮衍生物的合成和研究可以通过提供对天然环境中喹喔啉化合物的降解和转化见解,为环境科学做出贡献 。
生物学研究
在生物学研究中,7-甲氧基喹喔啉-2(1H)-酮及其衍生物对于研究细胞生物学和生物化学具有重要价值。 它们可以用作分子探针来了解细胞过程、酶功能和疾病进展机制 。
作用机制
Target of Action
The primary targets of 7-Methoxyquinoxalin-2(1H)-one are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body .
Mode of Action
7-Methoxyquinoxalin-2(1H)-one interacts with α-amylase and α-glucosidase, inhibiting their activities .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by 7-Methoxyquinoxalin-2(1H)-one affects the carbohydrate digestion pathway . This leads to a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . The downstream effect of this is a potential reduction in the risk of developing type 2 diabetes .
Pharmacokinetics
The compound has been found to meet lipinski’s rules of five, which suggest good bioavailability .
Result of Action
This can lead to a decrease in postprandial blood sugar levels, potentially reducing the risk of type 2 diabetes .
未来方向
生化分析
Biochemical Properties
Quinoxaline derivatives have been shown to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Some quinoxaline derivatives have demonstrated anticancer activity, causing cell cycle arrest and apoptosis in cancer cell lines . It’s possible that 7-Methoxyquinoxalin-2(1H)-one may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 7-Methoxyquinoxalin-2(1H)-one is not yet clear. It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
7-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVERQUMLAYWTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333208 | |
| Record name | 7-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55687-30-4 | |
| Record name | 7-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the synthesis of 7-Methoxyquinoxalin-2(1H)-one as described in the research?
A1: The research focuses on optimizing the Hinsberg reaction, a common method for synthesizing quinoxalinone derivatives. [] The study found that 7-Methoxyquinoxalin-2(1H)-one (7b) can be synthesized regioselectively, meaning only one isomer is formed, regardless of the reaction pH. This is significant because achieving regioselectivity in organic synthesis is often challenging. The study also highlights the influence of substituents on the benzene ring of o-phenylenediamine derivatives and their reactivity in the Hinsberg reaction. [] For instance, while a methoxy group allows for regioselectivity, nitro and amino substituents hinder the formation of the desired quinoxalinone ring. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

